Titanium carbide (TiC)

概要

説明

Titanium carbide is a refractory ceramic material with the chemical formula TiC. It is known for its extreme hardness, ranking 9-9.5 on the Mohs scale, and has a high melting point of approximately 3,160°C. Titanium carbide appears as a black powder and has a face-centered cubic crystal structure similar to that of sodium chloride. It is found in nature as the rare mineral khamrabaevite, which contains titanium, vanadium, and iron carbides .

準備方法

Synthetic Routes and Reaction Conditions: Titanium carbide can be synthesized through various methods, including:

Carbothermic Reduction: This involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures.

Chemical Vapor Deposition (CVD): This method involves the reaction of titanium tetrachloride (TiCl₄) with methane (CH₄) in a hydrogen atmosphere at high temperatures to produce titanium carbide.

Self-Propagating High-Temperature Synthesis (SHS): This method involves the exothermic reaction of titanium and carbon powders, which propagates through the reactant mixture, producing titanium carbide.

Industrial Production Methods: Industrial production of titanium carbide often employs carbothermic reduction due to its cost-effectiveness and scalability. The process involves mixing titanium dioxide with carbon black and heating the mixture in an inert atmosphere to produce titanium carbide .

化学反応の分析

Titanium carbide undergoes various chemical reactions, including:

Oxidation: Titanium carbide can be oxidized to titanium dioxide (TiO₂) at high temperatures in the presence of oxygen. The reaction is as follows: [ \text{TiC} + 2\text{O}_2 \rightarrow \text{TiO}_2 + \text{CO}_2 ]

Hydrolysis: Titanium carbide reacts with water to produce methane (CH₄) and titanium dioxide. The reaction is: [ \text{TiC} + x\text{H}_2\text{O} \rightarrow \text{CH}_4 + \text{TiO}_2 \cdot x\text{H}_2\text{O} ]

Reduction: Titanium carbide can be reduced to titanium metal in the presence of a strong reducing agent such as magnesium or calcium.

Common reagents used in these reactions include oxygen, water, and reducing agents like magnesium and calcium. The major products formed from these reactions are titanium dioxide and methane .

科学的研究の応用

Industrial Applications

Cutting Tools and Abrasives

- Description : TiC is extensively utilized in cutting tools, grinding wheels, and wear-resistant parts due to its hardness and wear resistance.

- Case Study : Research indicates that TiC-coated tools significantly enhance tool life and performance in metalworking operations compared to conventional materials .

Coatings

- Description : TiC is applied as a coating material for various substrates, enhancing their wear resistance and thermal stability.

- Application Examples :

| Application Area | Specific Use Cases |

|---|---|

| Cutting Tools | Tool bits, grinding wheels |

| Surface Coatings | Abrasion-resistant coatings for machinery |

| High-Temperature Parts | Heat shields for spacecraft |

Advanced Materials

Composite Materials

- Description : TiC serves as a reinforcing agent in composite materials, improving mechanical properties such as strength and toughness.

- Research Findings : Studies show that adding TiC to titanium metal matrix composites enhances yield strength and hinders crack propagation .

| Composite Type | Enhancement Achieved |

|---|---|

| Metal Matrix Composites | Increased strength and toughness |

| Ceramics | Improved hardness and thermal stability |

Electronics and Optics

Conductive Materials

- Description : Due to its electrical conductivity, TiC is used in electronic components and as a diffusion barrier in microelectronics.

- Application Examples :

Biomedical Applications

Biocompatibility

- Description : Recent studies suggest potential applications of TiC nanoparticles in biomedicine due to their chemical inertness.

- Research Insights : TiC nanoparticles are being explored for drug delivery systems and as components in biocompatible implants .

Thermal Management

Heat Exchangers

作用機序

The mechanism by which titanium carbide exerts its effects is primarily through its physical properties. The high hardness and melting point of titanium carbide make it an effective material for cutting tools and high-temperature applications. The chemical stability and electrical conductivity of titanium carbide make it suitable for use in electronic devices.

類似化合物との比較

Titanium carbide is similar to other metal carbides such as tungsten carbide (WC) and silicon carbide (SiC). it has unique properties that distinguish it from these compounds:

Tungsten Carbide (WC): Tungsten carbide is harder than titanium carbide, with a Mohs hardness of 8.5-9.

Silicon Carbide (SiC): Silicon carbide has similar hardness and thermal conductivity to titanium carbide but is more chemically stable and has better oxidation resistance.

Other similar compounds include vanadium carbide (VC) and niobium carbide (NbC), which also have high hardness and melting points but differ in their specific applications and properties .

生物活性

Titanium carbide (TiC) is a ceramic material known for its hardness, thermal stability, and excellent wear resistance. Recent studies have begun to explore its biological activity, particularly in biomedical applications such as implants and cancer treatment. This article reviews the biological activity of TiC, focusing on its interactions with biological systems, potential therapeutic applications, and biocompatibility.

1. Overview of Titanium Carbide

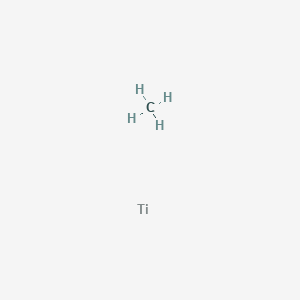

Chemical Properties:

- Formula: TiC

- Molecular Weight: 59.89 g/mol

- Structure: Face-centered cubic lattice

TiC is synthesized through various methods including chemical vapor deposition (CVD), plasma spraying, and solid-state reactions. Its unique properties make it suitable for applications in both industrial and biomedical fields.

2. Biocompatibility and Osseointegration

TiC has been investigated for its biocompatibility when used as a coating material for titanium implants. Studies indicate that TiC coatings enhance the biological response of implants:

- Cellular Response : TiC-coated surfaces promote osteoblast adhesion and proliferation compared to uncoated titanium surfaces. This is attributed to improved surface stability and hardness, which facilitate better integration with bone tissue .

- Gene Expression : Research has shown upregulation of genes associated with osteoblast differentiation (e.g., alkaline phosphatase, osteocalcin) when cells are cultured on TiC surfaces .

Table 1: Comparison of Biological Responses on TiC vs. Uncoated Titanium

| Parameter | TiC-Coated Implants | Uncoated Titanium |

|---|---|---|

| Cell Adhesion | Increased | Moderate |

| Osteoblast Proliferation | Enhanced | Limited |

| Bone Density (after 4 weeks) | Higher | Lower |

| Gene Expression (osteogenic) | Upregulated | Baseline |

3. Anticancer Properties

Recent studies have highlighted the potential of TiC in cancer therapy, particularly in overcoming drug resistance in non-small cell lung cancer (NSCLC):

- Mechanism of Action : Two-dimensional titanium carbide (2D TiC) has been shown to reverse cisplatin resistance in NSCLC cells by reducing intracellular antioxidant reserves and altering the expression of drug resistance genes such as MDR-1 and LRP . This suggests that TiC can enhance the efficacy of existing chemotherapeutic agents.

- In Vitro and In Vivo Studies : In vitro assays demonstrated that 2D TiC significantly increased cisplatin uptake in resistant cell lines, while in vivo studies confirmed its tumor inhibitory effects without significant toxicity .

Case Study: Reversal of Chemoresistance

A study involving NSCLC models showed that treatment with 2D TiC led to a substantial decrease in tumor size compared to controls treated with cisplatin alone. The combination therapy resulted in:

- Tumor Size Reduction : Up to 50% reduction after two weeks.

- Survival Rates : Improved survival rates in treated groups compared to controls.

4. Cytotoxicity Studies

The cytotoxic effects of TiC have also been evaluated using various cancer cell lines:

- Graphene-Functionalized TiC : A study reported that graphene-functionalized titanium carbide exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent . The MTT assay confirmed reduced cell viability upon exposure to this composite material.

Table 2: Cytotoxic Effects of Graphene-Functionalized TiC

| Cell Line | IC50 Value (µg/mL) | Observations |

|---|---|---|

| A549 (Lung Cancer) | 25 | Significant cytotoxicity |

| HeLa (Cervical) | 30 | Moderate cytotoxicity |

| MCF7 (Breast) | 20 | High sensitivity observed |

5. Conclusion

The biological activity of titanium carbide demonstrates promising applications in both orthopedics and oncology. Its ability to enhance osseointegration makes it an excellent candidate for implant coatings, while its potential to reverse drug resistance positions it as a valuable tool in cancer therapy. Ongoing research is essential to fully elucidate the mechanisms underlying these effects and to translate these findings into clinical practice.

特性

IUPAC Name |

methane;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.Ti/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKRDMUDKYVBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925760 | |

| Record name | Methane--titanium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12070-08-5, 12700-20-8 | |

| Record name | Titanium carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium carbide (TiC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane--titanium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TITANIUM CARBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SHTGW5HBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。